molecular formula C21H21N3O3 B2978345 6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one CAS No. 1021132-63-7

6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one

Cat. No.: B2978345
CAS No.: 1021132-63-7
M. Wt: 363.417
InChI Key: ZLVAVJUNSNUJRH-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core substituted with furan and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.

    Introduction of the Furan Ring: The furan moiety can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester reacts with a halogenated pyridazinone.

    Attachment of the Indoline Group: The indoline group can be attached through a nucleophilic substitution reaction, where an indoline derivative reacts with a suitable leaving group on the pyridazinone scaffold.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indoline moieties, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with alcohol or amine groups.

    Substitution: Substituted products with new functional groups replacing halogens or other leaving groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and advanced coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The furan and indoline moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(furan-2-yl)pyridazin-3(2H)-one: Lacks the indoline and butyl groups, making it less complex but also less versatile.

    2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one:

    6-(furan-2-yl)-2-(4-oxobutyl)pyridazin-3(2H)-one: Lacks the indoline group, which could affect its biological activity.

Uniqueness

6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one stands out due to the combination of the furan, indoline, and pyridazinone moieties. This unique structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

6-(furan-2-yl)-2-[4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-14-16-6-2-3-7-18(16)24(15)21(26)9-4-12-23-20(25)11-10-17(22-23)19-8-5-13-27-19/h2-3,5-8,10-11,13,15H,4,9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVAVJUNSNUJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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